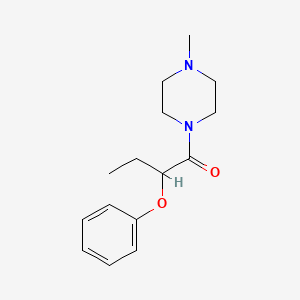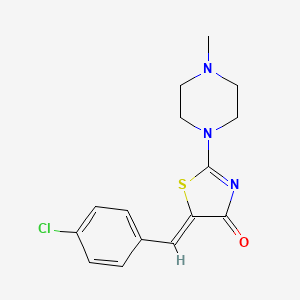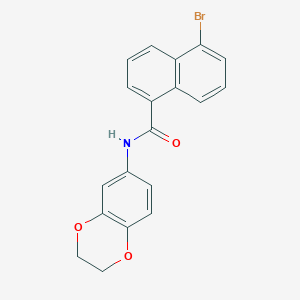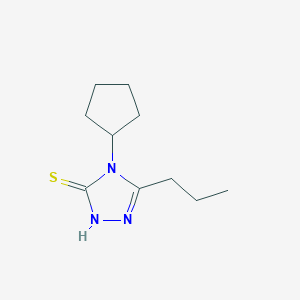
1-methyl-4-(2-phenoxybutanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-(2-phenoxybutanoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit a range of biochemical and physiological effects.
科学的研究の応用
1-methyl-4-(2-phenoxybutanoyl)piperazine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for a variety of research applications. Some of the scientific research applications of 1-methyl-4-(2-phenoxybutanoyl)piperazine include:
1. Neuropharmacology: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit potent inhibitory effects on the release of neurotransmitters such as dopamine and norepinephrine. This makes it a promising compound for the development of drugs that target the central nervous system.
2. Cancer Research: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit antitumor activity against a range of cancer cell lines. This makes it a promising compound for the development of anticancer drugs.
3. Cardiovascular Research: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit vasodilatory effects, making it a promising compound for the treatment of cardiovascular diseases such as hypertension.
作用機序
The mechanism of action of 1-methyl-4-(2-phenoxybutanoyl)piperazine is not fully understood. However, studies have suggested that it may act by inhibiting the release of neurotransmitters such as dopamine and norepinephrine. It has also been suggested that it may act by modulating the activity of ion channels in the central nervous system.
Biochemical and Physiological Effects:
1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit a range of biochemical and physiological effects. Some of these effects include:
1. Inhibition of neurotransmitter release: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to inhibit the release of neurotransmitters such as dopamine and norepinephrine.
2. Antitumor activity: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit antitumor activity against a range of cancer cell lines.
3. Vasodilatory effects: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit vasodilatory effects, making it a promising compound for the treatment of cardiovascular diseases such as hypertension.
実験室実験の利点と制限
1-methyl-4-(2-phenoxybutanoyl)piperazine has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent inhibitory effects: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit potent inhibitory effects on the release of neurotransmitters such as dopamine and norepinephrine, making it a promising compound for the development of drugs that target the central nervous system.
2. Antitumor activity: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit antitumor activity against a range of cancer cell lines, making it a promising compound for the development of anticancer drugs.
3. Vasodilatory effects: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit vasodilatory effects, making it a promising compound for the treatment of cardiovascular diseases such as hypertension.
Some of the limitations of 1-methyl-4-(2-phenoxybutanoyl)piperazine for lab experiments include:
1. Limited research: Despite its potential applications, 1-methyl-4-(2-phenoxybutanoyl)piperazine has not been extensively studied, and its mechanism of action is not fully understood.
2. Toxicity: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit toxicity in some studies, making it a challenging compound to work with in lab experiments.
将来の方向性
There are several future directions for the study of 1-methyl-4-(2-phenoxybutanoyl)piperazine. Some of these include:
1. Further studies on its mechanism of action: More research is needed to understand the mechanism of action of 1-methyl-4-(2-phenoxybutanoyl)piperazine.
2. Development of drugs targeting the central nervous system: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit potent inhibitory effects on the release of neurotransmitters such as dopamine and norepinephrine, making it a promising compound for the development of drugs that target the central nervous system.
3. Development of anticancer drugs: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit antitumor activity against a range of cancer cell lines, making it a promising compound for the development of anticancer drugs.
Conclusion:
In conclusion, 1-methyl-4-(2-phenoxybutanoyl)piperazine is a promising compound for scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for a variety of research applications. However, more research is needed to fully understand its mechanism of action and to develop drugs that target the central nervous system and anticancer drugs.
合成法
The synthesis of 1-methyl-4-(2-phenoxybutanoyl)piperazine involves the reaction of 1-methylpiperazine with 2-phenoxybutyryl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-phenoxybutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-14(19-13-7-5-4-6-8-13)15(18)17-11-9-16(2)10-12-17/h4-8,14H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCHNWMKYXFJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-2-phenoxybutan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(3-methoxypropyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6124599.png)
![N-{[1-(cyclopentylcarbonyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B6124603.png)
![7-(4-isopropylbenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6124606.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B6124614.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1-oxaspiro[4.5]dec-3-ylacetamide](/img/structure/B6124618.png)

![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-chlorophenyl)-1-piperazinamine](/img/structure/B6124642.png)

![2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6124668.png)
![2-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B6124669.png)

![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-{[1-(1-piperidinyl)cyclopentyl]methyl}acetamide](/img/structure/B6124684.png)
![4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B6124691.png)
![1'-(3-methoxyphenyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,4'-bipiperidine](/img/structure/B6124695.png)